Absence of 5-Position Substituent on Thiadiazole: Structural Comparison with Glysobuzole and PHT-427
The target compound is the sole commercially available N-(1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide that lacks any substituent at the 5-position of the thiadiazole ring. In contrast, the antidiabetic agent glysobuzole bears a 5-isobutyl group (CAS 3567-08-6, MW 327.42), and the kinase inhibitor PHT-427 bears a 5-dodecyl chain (CAS 1191951-57-1, MW 409.6). The unsubstituted thiadiazole in CAS 90349-63-6 preserves an additional hydrogen-bond donor (N-H) at the 5-position and eliminates steric bulk that can obstruct access to narrow enzyme active sites. This structural distinction is critical because 5-substitution has been shown to redirect target engagement from carbonic anhydrase inhibition (unsubstituted and small alkyl) to kinase inhibition (lipophilic alkyl) to sulfonylurea receptor agonism (branched alkyl) .
| Evidence Dimension | 5-position substitution on 1,3,4-thiadiazole ring |
|---|---|
| Target Compound Data | No substituent (–H); MW = 271.31; LogP (calculated) = 1.35 |
| Comparator Or Baseline | Glysobuzole: 5-isobutyl substitution, MW = 327.42, LogP ~2.5-3.0 (estimated) ; PHT-427: 5-dodecyl substitution, MW = 409.6, LogP ~6-7 (estimated) ; N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide (Hit2Lead 6608086): 5-methyl, 3D similarity 76% |
| Quantified Difference | ΔMW vs. glysobuzole: −56.11 g/mol (−17.1%); vs. PHT-427: −138.29 g/mol (−33.8%). ΔLogP vs. PHT-427: −4.65 to −5.65 log units, indicating markedly higher aqueous solubility and lower membrane permeability for the target compound. |
| Conditions | Structural comparison based on SMILES and calculated physicochemical properties; LogP calculated via fragment-based method (Leyan/Chemsrc platform) . |
Why This Matters
The unsubstituted thiadiazole and lower LogP make CAS 90349-63-6 the preferred starting scaffold for medicinal chemists building focused libraries to probe hydrogen-bonding interactions at the 5-position, or for projects requiring higher aqueous solubility than lipophilic analogs.
- [1] Wikipedia. Glysobuzole. https://en.wikipedia.org/wiki/Glysobuzole (accessed 2026-05-05). View Source
